Bis(hydroxymethyl)urea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1448-99-3 |
|---|---|
Molecular Formula |
C3H8N2O3 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
1,1-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C3H8N2O3/c4-3(8)5(1-6)2-7/h6-7H,1-2H2,(H2,4,8) |
InChI Key |
QAGFPFWZCJWYRP-UHFFFAOYSA-N |
SMILES |
C(N(CO)C(=O)N)O |
Canonical SMILES |
C(N(CO)C(=O)N)O |
Other CAS No. |
25155-29-7 |
Synonyms |
Urea, N,N-bis(hydroxymethyl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Methylolation of Urea (B33335): Formation Pathways of Bis(hydroxymethyl)urea
The reaction between urea and formaldehyde (B43269), known as methylolation or hydroxymethylation, is the most common method for producing this compound. This reaction involves the addition of formaldehyde to the amino groups of urea to form hydroxymethyl derivatives. wikipedia.org The formation of this compound is part of a series of reversible reactions that can also yield monomethylolurea and trimethylolurea. kirj.ee
Influence of Reaction Stoichiometry and Catalysis
The molar ratio of formaldehyde to urea (F/U) is a critical factor that dictates the distribution of hydroxymethylated products. A higher F/U ratio generally favors the formation of more highly substituted ureas. For instance, F/U ratios between 2.1 and 2.4 lead to an equilibrium mixture that includes monomethylolurea, this compound, and trimethylolurea. kirj.ee Industrial processes often utilize an F/U ratio of approximately 2.1 for the initial hydroxymethylation step, which is conducted under alkaline conditions (pH 8.2–8.3) at elevated temperatures (around 80°C). kirj.ee
Both acid and base catalysis can be employed to facilitate the methylolation of urea. longdom.org The reaction is reversible and is catalyzed by both hydrogen and hydroxyl ions. libretexts.org In acidic conditions, the reaction proceeds through the protonation of formaldehyde, which enhances its electrophilicity and subsequent attack by the nitrogen atoms of urea. Conversely, in basic media, urea is deprotonated to form a more nucleophilic anion that readily attacks the carbonyl carbon of formaldehyde. While both catalytic systems are effective, the choice of catalyst can influence the reaction rate and the stability of the resulting products. longdom.orglibretexts.orgkhanacademy.org
| F/U Molar Ratio | Catalyst/pH | Temperature (°C) | Key Observations |
|---|---|---|---|
| 2.1 | Alkaline (pH 8.2–8.3) | 80 | Leads to an equilibrium mixture of mono-, di-, and trimethylolureas. kirj.ee |
| >2 | Not Specified | Not Specified | Favors the formation of higher substituted methylol ureas. kirj.ee |
| Not Specified | Acidic | Not Specified | Catalyzes the reaction by protonating formaldehyde. longdom.org |
| Not Specified | Basic | Not Specified | Proceeds via the deprotonation of urea. longdom.org |
Kinetic and Equilibrium Studies of Hydroxymethylation
The formation of hydroxymethyl derivatives of urea is a reversible process, and the position of the equilibrium is influenced by factors such as temperature, pH, and reactant concentrations. kirj.ee Kinetic studies have shown that the forward reaction (formation of methylolureas) is bimolecular, while the reverse reaction (decomposition) is monomolecular. The rates of both the forward and reverse reactions are directly proportional to the concentration of hydrogen or hydroxyl ions, indicating that both are subject to acid and base catalysis. libretexts.org
The equilibrium between urea, formaldehyde, and the various methylolureas is complex. At an F/U ratio of 2.1, the reaction mixture contains not only this compound but also significant amounts of monomethylolurea and some trimethylolurea, alongside unreacted formaldehyde. kirj.ee Understanding the kinetics and equilibrium of these reactions is essential for controlling the composition of the final product and optimizing the synthesis for specific applications.
Advanced Synthetic Routes and Yield Optimization
While the conventional reaction between urea and formaldehyde remains the primary method for producing this compound, research into advanced synthetic methodologies aims to improve efficiency, reduce reaction times, and enhance product yields. Techniques such as microwave-assisted and ultrasound-assisted synthesis have been explored for various organic reactions and may offer advantages for the production of this compound. These methods can potentially accelerate reaction rates and improve energy efficiency compared to conventional heating. However, specific data on the application of these advanced techniques for the optimized synthesis of this compound is not extensively documented in the available literature.
Exploration of Alternative Precursors and Reaction Conditions
To address some of the challenges associated with the use of formaldehyde, researchers have investigated alternative precursors for the synthesis of this compound and its derivatives.
One such alternative is the use of ethylene (B1197577) carbonate . In a patented method, 1,3-bis(2-hydroxyethyl)urea (B94319) is produced by reacting urea with ethylene carbonate at a molar ratio of 1:2. The reaction is carried out in the presence of synthetic zeolites containing sodium oxide and potassium oxide at a temperature of 140-150°C. This process is reported to increase the product yield to as high as 98% and significantly reduce the reaction time. google.com
Another alternative precursor is ethanolamine (B43304) . The reaction of urea with ethanolamine at a molar ratio of 1:2 at 115°C for 8 hours in an inert atmosphere yields a mixture containing 1,3-bis(2-hydroxyethyl)urea. After recrystallization from methanol, a yield of up to 80% can be achieved. google.com A separate study details the synthesis of N,N′-bis(2-hydroxyethyl)urea from urea and ethanolamine at 135°C for 2 hours followed by 6 hours at 140°C, with continuous removal of ammonia (B1221849), resulting in a 76% yield. researchgate.net
These alternative routes offer potential advantages in terms of handling and safety compared to formaldehyde and can lead to high yields of this compound derivatives under specific conditions.
| Precursor | Co-reactant | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Ethylene Carbonate | Urea (1:2) | Synthetic zeolites (Na₂O, K₂O) | 140-150 | Until CO₂ evolution stops | up to 98 |
| Ethanolamine | Urea (1:2) | Inert atmosphere | 115 | 8 hours | up to 80 |
| Ethanolamine | Urea | Removal of NH₃ | 135 then 140 | 2 hours then 6 hours | 76 |
Polymerization Chemistry and Macromolecular Architectures
Role as a Monomer in Urea-Formaldehyde Resin Formation
The creation of urea-formaldehyde resins is a sequential process involving an initial addition reaction, or methylolation, followed by a condensation reaction, which constitutes the polymerization phase. irispublishers.com Bis(hydroxymethyl)urea is a principal product of the initial addition stage, where formaldehyde (B43269) molecules attach to the amino groups of urea (B33335). This monomer then participates in the subsequent polymerization, forming the backbone and cross-links of the final thermosetting resin. irispublishers.com
The polymerization of this compound into a UF resin occurs through a process known as condensation polymerization. irispublishers.comyoutube.com This mechanism involves reactions between the hydroxymethyl (-CH2OH) groups of the monomer with either other hydroxymethyl groups or the amino groups of other urea or methylol-urea molecules. irispublishers.com
These reactions are typically catalyzed under acidic conditions, which facilitate the elimination of water molecules as the polymer chain grows. irispublishers.comas-proceeding.com The process can be viewed in stages, beginning with a precondensation phase where short polymer chains are formed, followed by a polycondensation stage where these shorter chains react further to build a larger, cross-linked macromolecular structure. slchemtech.com
During polycondensation, two primary types of chemical bonds are formed that link the urea units: methylene (B1212753) bridges (-N-CH2-N-) and dimethylene ether linkages (-N-CH2-O-CH2-N-). irispublishers.com The reaction conditions, particularly pH, play a crucial role in determining which type of linkage predominates.
Methylene Ether Linkages: These are generally formed under alkaline or neutral conditions. researchgate.net
Methylene Linkages: The formation of these more stable bridges is favored under acidic conditions. irispublishers.comresearchgate.net
Often, the initial condensation forms less stable dimethylene ether bonds, which can subsequently rearrange to form methylene bridges, a process that can release formaldehyde. irispublishers.com The ratio between these linkage types is a key factor influencing the final properties of the resin.
Structural Characterization of Urea-Formaldehyde Oligomers and Polymers
The resulting UF polymer is a complex mixture of linear and branched macromolecules, which can be broadly described as poly(methylene methylene ether hydroxymethylureas). kirj.ee The intricate structure necessitates advanced analytical techniques for its characterization. Methods such as ¹³C-NMR spectroscopy are employed to identify and quantify the various functional groups, including different types of linkages and the degree of substitution on the urea nitrogen atoms. kirj.eemdpi.com Techniques like Gel Permeation Chromatography (GPC) are used to determine the molecular weight distribution of the oligomers and polymers. researchgate.net
The thermosetting nature of UF resins arises from the formation of a three-dimensional, cross-linked network. irispublishers.comslchemtech.com Branching and cross-linking occur when methylene bridges form at secondary and tertiary amino groups. kirj.ee This process is most prominent during the acid-catalyzed stage of polycondensation, where mono- and this compound molecules react to extend the network in multiple directions. kirj.ee
The degree of branching is significantly influenced by the initial molar ratio of formaldehyde to urea (F/U). Higher F/U ratios generally result in a more densely branched and cross-linked polymer structure. diva-portal.org This intricate network structure is fundamental to the mechanical properties of the cured resin.
Unlike many amorphous thermosetting polymers, cured UF resins can exhibit significant crystallinity. ncsu.edumdpi.com This characteristic is strongly dependent on the F/U molar ratio used during synthesis.
| F/U Molar Ratio | Predominant Structure | Associated Properties |
| Low (e.g., 1.0 - 1.2) | Crystalline cnrs.fr | More linear molecules, formation of hydrogen bonds nih.gov |
| High (e.g., 1.4 - 1.6) | Amorphous cnrs.fr | More branched and cross-linked network nih.gov |
Morphological analysis using Scanning Electron Microscopy (SEM) reveals that resins with a low F/U ratio can form distinct spherical or flat structures associated with these crystalline domains. mdpi.comnih.gov These regions are believed to consist of ordered arrangements of linear polymer segments held together by hydrogen bonds, contributing to a polycrystalline structure in the final cured material. nih.govnih.gov
Modulation of Polymer Properties through Reaction Control
The final properties of the urea-formaldehyde polymer can be precisely tailored by controlling the synthesis parameters. as-proceeding.comkirj.ee Key variables include the formaldehyde-to-urea molar ratio, pH, temperature, and reaction time.
F/U Molar Ratio: This is one of the most critical factors. A lower F/U ratio tends to increase the crystallinity and hydrolytic stability of the resin. cnrs.fr Conversely, a higher F/U ratio promotes more extensive branching and cross-linking, leading to greater water resistance but also increased brittleness in the cured polymer. as-proceeding.comdiva-portal.org
pH Control: The synthesis of UF resins is a multi-step process where pH is carefully managed. An initial alkaline phase promotes the formation of hydroxymethyl derivatives, including this compound. A subsequent shift to an acidic environment accelerates the polycondensation reactions and the formation of stable methylene bridges, driving the growth of the polymer network. irispublishers.comncsu.edu
Temperature and Reaction Time: These parameters govern the rate and extent of the polymerization. as-proceeding.comresearchgate.net By carefully monitoring the reaction progress, for instance by tracking the viscosity of the resin solution during the acid condensation step, the final molecular weight and degree of cross-linking can be controlled. kirj.ee
Through the strategic manipulation of these conditions, the molecular architecture of the polymer is defined, which in turn dictates its macroscopic properties such as hardness, stability, and brittleness.
Chemical Transformations and Derivative Synthesis
Reactions with Amines and Diamines: Formation of Polymeric and Cyclic Derivatives
The reaction of bis(hydroxymethyl)urea with amines and diamines is a cornerstone of its chemistry, leading to the formation of both linear polymers and complex heterocyclic systems. These transformations typically involve the condensation of the hydroxymethyl groups with the amine functionalities.
This compound can act as a precursor for the synthesis of polyurea derivatives. While the conventional synthesis of polyureas involves the reaction of diisocyanates with diamines, routes involving urea (B33335) and its derivatives offer an alternative, isocyanate-free pathway. nih.gov In reactions with diamines, the hydroxymethyl groups of this compound can react with the primary or secondary amine groups. This condensation reaction typically proceeds at elevated temperatures and results in the formation of methylene (B1212753) bridges between the urea and amine nitrogen atoms, with the elimination of water.
The general reaction can be described as follows: n OC(NHCH₂OH)₂ + n H₂N-R-NH₂ → [-CO-NH-CH₂-NH-R-NH-CH₂-NH-]n + 2n H₂O
This process allows for the creation of polyurea chains where the repeating units are linked by methylene groups derived from the formaldehyde (B43269) used to synthesize the this compound precursor. The properties of the resulting polyurea, such as molecular weight, melting point, and solubility, are highly dependent on the specific diamine used in the polymerization. google.com For instance, the use of alicyclic diamines in condensation reactions with urea has been shown to produce high molecular weight, fiber-forming thermoplastic polyurea polymers. google.com
| Reactant A | Reactant B | Polymer Type | Key Feature |
| This compound | Alicyclic Diamine | Polyurea | Formation of linear, high-molecular-weight polymers. google.com |
| Urea | Hexamethylenediamine | Polyurea | High-temperature condensation reaction. nih.gov |
| Diisocyanate | Diamine | Polyurea | Standard, rapid polymerization method. mdpi.com |
This table summarizes different approaches to synthesizing polyurea, highlighting the role of urea and its derivatives as alternatives to isocyanates.
The reactivity of this compound is also harnessed for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve intramolecular or intermolecular cyclization following condensation with other reagents.
Triazines: Substituted 1,3,5-triazines can be synthesized from urea and its derivatives. The reaction of this compound with compounds containing amine functionalities can lead to the formation of hexahydro-1,3,5-triazine rings. For example, the reaction of N,N′-bis(hydroxymethyl)thiourea, an analogue of this compound, with diamines such as propane-1,3-diamine has been shown to produce bis(1,3,5-triazinane-2-thione) derivatives. A similar principle applies to this compound, where condensation with amines can form stable six-membered triazine heterocycles. acs.org
Imidazolidinones: Imidazolidinones, also known as ethylene (B1197577) ureas, are five-membered heterocyclic rings that are prevalent in various biologically active molecules. Their synthesis can be achieved through several routes involving urea derivatives. One common method is the reaction of a 1,2-diamine with a carbonylating agent. mdpi.com Alternatively, intramolecular cyclization of substituted ureas can yield the imidazolidinone ring. nih.gov For instance, the reaction of ethylene diamine with urea at high temperatures produces 2-imidazolidinone. google.com this compound can be a precursor in more complex syntheses that result in substituted imidazolidinone structures, particularly in the context of formaldehyde-releasing preservatives like diazolidinyl urea, which is a complex mixture of allantoin-formaldehyde condensation products containing imidazolidinone moieties.
Esterification and Etherification Reactions of Hydroxyl Groups
The two primary hydroxyl groups in this compound are capable of undergoing reactions typical of alcohols, most notably esterification and etherification. These reactions allow for the modification of the compound's properties, such as its solubility and reactivity as a cross-linking agent.
Esterification: The hydroxyl groups can be esterified by reacting this compound with carboxylic acids, acid anhydrides, or acid chlorides. This reaction is typically catalyzed by an acid. For example, hydroxyalkyl derivatives of urea have been successfully esterified with boric acid to be used as polyol components in the production of polyurethane foams. researchgate.net The esterification introduces new functional groups, which can alter the performance of the final material.
Etherification: Ether linkages can be formed by reacting the hydroxyl groups under appropriate conditions. For example, the acid-catalyzed reaction of hydroxyl compounds with agents like 1,2-dimethoxyethane (B42094) can yield methyl ethers. rsc.org While specific studies on the etherification of this compound are not extensively detailed in the literature, the principles of alcohol etherification suggest that reactions with alkyl halides (Williamson ether synthesis) or dehydration reactions could be employed to form ether derivatives.
Co-reaction with Polyols and Other Functionalized Compounds
This compound is widely used as a cross-linking agent, where it reacts with other functionalized molecules, particularly those containing hydroxyl groups, to form a three-dimensional polymer network.
This compound and related urea-formaldehyde (UF) prepolymers are effective agents for the chemical modification of starch. acs.org Starch, a natural polyol with abundant hydroxyl groups, can be cross-linked to enhance its physical properties, such as viscosity, water resistance, and thermal stability. redalyc.org
The cross-linking reaction involves the formation of ether linkages between the hydroxymethyl groups of the this compound and the hydroxyl groups of the glucose units in the starch polymer (primarily at the C-6 position). acs.org This reaction is typically carried out in an aqueous slurry under controlled pH and temperature. The extent of cross-linking, and thus the final properties of the modified starch, can be tuned by adjusting reaction parameters such as the concentration of the cross-linking agent, pH, and reaction time.
| Cross-linking Agent | Starch Type | pH | Temperature (°F) | Resulting Property Change |
| Dimethylol ethylene urea (0.025%) | Corn Starch | 4.5 | 120 | 52 gram-centimeter viscosity increase. google.com |
| Dimethylol ethylene urea (0.25%) | Corn Starch | 9.0 | 120 | 96 gram-centimeter viscosity increase. google.com |
| Dimethylol ethylene urea (0.25%) | Corn Starch | 2.0 | 120 | 105 gram-centimeter viscosity increase. google.com |
| Dimethylol dihydroxy ethylene urea | Rice Starch | - | 120°C (Hot Press) | Improved mechanical properties of plywood adhesive. researchgate.net |
This table illustrates the effect of reaction conditions on the viscosity of starch modified with urea-based cross-linking agents, based on experimental data.
Studies using 13C CP/MAS NMR spectroscopy have confirmed that chemical cross-linking occurs predominantly through the primary hydroxyl groups at the C-6 position of the starch molecules. acs.org It was also observed that at higher concentrations of the cross-linking agent, competing self-condensation reactions of the this compound can occur. acs.org
The urea moiety within this compound can react with aldehydes and ketones, although this reactivity is more characteristic of the parent urea molecule. These reactions are fundamental in organic synthesis for creating more complex molecules and heterocyclic systems. The presence of the hydroxymethyl groups can influence the reaction, either by participating in subsequent reactions or by sterically hindering the urea nitrogens.
A notable example is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea to form dihydropyrimidones. organic-chemistry.org The initial step is believed to be the condensation between the aldehyde and urea to form an iminium intermediate, which then participates in the cyclization.
Another key reaction is the Knoevenagel condensation, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. Urea can act as a catalyst in such reactions, facilitating the formation of carbon-carbon double bonds. banglajol.info While this compound itself is not the typical substrate, its urea core possesses the necessary nucleophilic nitrogen atoms to engage in condensation reactions with carbonyl compounds under specific conditions. Kinetic studies on the reactivity of urea with a library of carbonyl compounds have shown that dialdehydes, particularly those where the carbonyl groups are in close proximity, react efficiently with urea to form stable cyclic adducts. nih.gov
Development of Novel Urea-Based Scaffolds from this compound
The inherent reactivity of this compound, stemming from its two hydroxymethyl groups, positions it as a valuable precursor in the synthesis of a variety of novel urea-based scaffolds. Researchers have explored its utility in creating crosslinked polymeric networks and other complex molecular architectures through several chemical transformations. The primary routes for developing these scaffolds involve leveraging the hydroxyl functionalities for condensation and etherification reactions.
One significant area of investigation has been the use of this compound as a crosslinking agent for polymers containing functional groups capable of reacting with hydroxyl groups, such as carboxyls, anhydrides, and amines. This approach allows for the formation of three-dimensional polymer networks with tailored properties. The efficiency and nature of the resulting scaffold are highly dependent on the reaction conditions and the specific polymer being modified.
Furthermore, this compound can undergo self-condensation or co-condensation with other monomers to form oligomeric and polymeric structures. These reactions, typically catalyzed by acid, lead to the formation of methylene and ether linkages, creating a diverse range of urea-formaldehyde-type resins. While traditionally used for adhesives and coatings, recent research has focused on controlling these reactions to produce more defined and functional scaffolds for advanced applications.
Investigations into the copolycondensation of this compound (also known as dimethylol urea) with other reactive compounds, such as resorcinol, have demonstrated the potential to create novel resinous materials. The reaction pathways and the final structure of these scaffolds are influenced by factors such as pH and the molar ratio of the reactants, leading to materials with varying degrees of crosslinking and different structural motifs.
While the direct synthesis of highly complex and novel discrete molecular scaffolds from this compound is a developing area of research, its role as a versatile building block and crosslinking agent continues to be explored for the creation of new polymeric and resinous materials with tunable properties. The following table summarizes key findings from studies on the development of urea-based scaffolds utilizing this compound.
| Reactant(s) | Reaction Type | Resulting Scaffold/Product | Key Research Finding |
| This compound, Resorcinol | Copolycondensation | Resorcinol-Urea-Formaldehyde Resin | The degree of copolycondensation versus self-condensation is pH-dependent, with weakly acidic conditions favoring the formation of co-polycondensation structures. |
| Mono- and this compound | Acid-promoted Polycondensation | Branched Urea-Formaldehyde Resin | The formation of methylene linkages connected to secondary or tertiary amino groups occurs exclusively under acidic conditions, leading to branched polymer chains. |
| This compound | Formaldehyde Migration and Condensation | Modified Urea-Formaldehyde Resin | The final resin structure is significantly influenced by the migration of formaldehyde from bis(hydroxymethyl) groups to urea, forming monohydroxymethyl urea as a key intermediate. |
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are employed to calculate the electronic structure of a molecule, which in turn governs its reactivity. Density Functional Theory (DFT) is a particularly powerful tool for these investigations, providing a balance between accuracy and computational cost. researchgate.netescholarship.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. irjweb.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
While specific DFT calculations for this compound are not widely published, data from related molecules like urea and hydroxyurea can provide insight. For instance, DFT calculations on hydroxyurea have determined its HOMO-LUMO energy gap to be approximately 7.30 eV, indicating significant stability. researchgate.net The HOMO in urea-based compounds is typically localized on the oxygen atom of the carbonyl group, making it the primary site for electrophilic attack. utm.my For this compound, the presence of hydroxymethyl groups is expected to influence the energies of these frontier orbitals.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Hydroxyurea | - | - | 7.30 | researchgate.net |
| Urea | - | - | - | utm.my |
| Generic Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
Based on HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.netresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle. researchgate.net
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." It is calculated as η = (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. "Soft" molecules are generally more reactive.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an optimal number of electrons from the environment. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).
Nucleophilicity: A high HOMO energy is indicative of a strong electron donor, or a good nucleophile. irjweb.com
These parameters are crucial for predicting how this compound will interact with other reagents in processes like polymerization. For example, a high electrophilicity index would suggest susceptibility to attack by nucleophiles.
| Descriptor | Value |
|---|---|
| Chemical Hardness (η) | 2.2435 eV |
| Electronegativity (χ) | 4.0531 eV |
| Electrophilicity Index (ω) | 3.6606 eV |
Molecular Dynamics Simulations for Interfacial Phenomena
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. This technique is particularly useful for studying the behavior of molecules at interfaces, such as the interaction between this compound and other materials during the formation of resins or coatings.
MD simulations can model the adsorption of resin precursors onto various substrates. In the context of urea-formaldehyde resins, understanding the interaction between hydroxymethylated ureas and reinforcing fillers or surfaces is key to designing improved materials.
A study on nano-SiO₂ reinforced urea-formaldehyde (UF) resin used MD simulations to investigate the mechanism of property enhancement. mdpi.com The simulations modeled polymer chains of poly(hydroxymethylurea) (PHMU) with nano-SiO₂ clusters. The results showed that the nano-SiO₂ particles fill voids between the polymer chains, making the system denser and limiting the chains' mobility. mdpi.com Crucially, strong noncovalent interactions, such as hydrogen bonds and van der Waals forces, were observed between the hydroxyl groups on the silica surface and the functional groups of the UF resin (e.g., hydroxymethyl and ether groups). mdpi.com This suggests that this compound, as the fundamental building block, would similarly adsorb onto hydroxylated surfaces through hydrogen bonding, a key mechanism for adhesion and dispersion. DFT calculations have also been used to study the adsorption of urea on surfaces like zinc oxide (ZnO), showing that stable adsorption occurs through reactions between the urea's nitrogen or oxygen atoms and the surface's zinc atoms. researchgate.net
The three-dimensional shape (conformation) of this compound and its ability to form hydrogen bonds are central to its function. The molecule contains several rotatable bonds, particularly the C-N bonds, leading to various possible conformers. The stability of these conformers is dictated by intramolecular interactions, primarily hydrogen bonds.
Density Functional Theory (DFT) Applications in Reaction Pathways
DFT is a highly effective method for investigating chemical reaction mechanisms. rsc.org It allows for the calculation of the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. This information is used to determine activation energy barriers and reaction energies, providing a detailed map of the reaction pathway. rsc.orgdntb.gov.ua
The primary reaction pathway involving this compound is its formation from the condensation of urea with formaldehyde. chemicalbook.com This reaction proceeds via the nucleophilic addition of a nitrogen atom from urea to the carbonyl carbon of formaldehyde. The reaction can proceed in two steps to form first monohydroxymethylurea and subsequently this compound.
DFT calculations can be applied to model this process in detail:
Reactant Complex: Modeling the initial interaction between urea and formaldehyde, often involving hydrogen bonding.
Transition State: Locating the transition state for the N-C bond formation. The calculated energy of this state relative to the reactants gives the activation energy.
Intermediate/Product: Calculating the structure and energy of the resulting hydroxymethylurea.
Studies on similar systems, such as the synthesis of urea on bimetallic surfaces, have successfully used DFT to map out free-energy diagrams and identify rate-determining steps. researchgate.net For the formation of this compound, DFT could elucidate the influence of pH (acidic or basic catalysis) on the activation barriers, consistent with experimental observations. chemicalbook.com
Table of Mentioned Compounds
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of bis(hydroxymethyl)urea in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
One-dimensional NMR techniques such as ¹H, ¹³C, and ¹⁵N NMR are fundamental for the structural confirmation of this compound.
¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, the protons of the hydroxymethyl groups (-CH₂OH) and the amine groups (-NH-) would exhibit characteristic chemical shifts. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and hydroxyl groups are expected to appear as a distinct signal, while the hydroxyl and amine protons may show broader signals due to chemical exchange. Two-dimensional techniques can further confirm the connectivity between protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to show two distinct signals corresponding to the carbonyl carbon (C=O) and the methylene carbons (-CH₂OH). The chemical shift of the carbonyl carbon is typically in the downfield region, characteristic of urea (B33335) derivatives, while the methylene carbons will appear further upfield. Studies on urea-formaldehyde resins have utilized ¹³C NMR to identify the various methylene-containing functional groups. kirj.ee
¹⁵N NMR (Nitrogen-15 NMR): ¹⁵N NMR spectroscopy is particularly informative for studying urea derivatives as it directly probes the nitrogen atoms. scispace.com Although less sensitive than ¹H NMR, it can distinguish between different nitrogen environments. huji.ac.il For this compound, the two equivalent nitrogen atoms would give rise to a single signal, the chemical shift of which would be indicative of a secondary amide environment. In studies of ¹⁵N-labeled urea, ¹H-¹⁵N heteronuclear correlation has been shown to be a more sensitive alternative to direct ¹⁵N NMR. huji.ac.il
Two-Dimensional (HMQC) Techniques: Heteronuclear Multiple Quantum Coherence (HMQC) is a two-dimensional NMR technique that correlates the signals of two different nuclei, typically ¹H and ¹³C or ¹H and ¹⁵N. An HMQC spectrum of this compound would show correlations between the protons of the hydroxymethyl groups and their directly attached carbon or nitrogen atoms, providing unambiguous confirmation of the molecular structure.
| Nucleus | Expected Chemical Shift Range (ppm) | Structural Information |
| ¹H | 3.0 - 5.0 (N-CH₂-OH), 5.0 - 7.0 (NH), 4.0 - 6.0 (OH) | Confirms presence of hydroxymethyl and amine protons. |
| ¹³C | 150 - 165 (C=O), 60 - 80 (-CH₂OH) | Identifies carbonyl and methylene carbons. kirj.ee |
| ¹⁵N | Varies depending on reference | Probes the chemical environment of the nitrogen atoms directly. |
Quantitative NMR (qNMR) is a valuable tool for determining the concentration of species in reaction mixtures and for characterizing the structure of polymers.
In the synthesis of urea-formaldehyde resins, ¹³C NMR spectroscopy has been employed to quantitatively examine the transformation of formaldehyde (B43269) into various hydroxymethylurea species and methylene-ether bonds. researchgate.net By integrating the signals corresponding to different functional groups, the molar distribution of formaldehyde within the resin structure can be determined. kirj.ee This allows for the monitoring of the formation of this compound during the initial alkaline reaction stage and its subsequent consumption during the acidic polymerization stage. researchgate.netmdpi.com
Furthermore, quantitative ¹H NMR procedures have been developed for the analysis of urea and related compounds, demonstrating the utility of this technique for concentration measurements. nih.gov These methods typically involve the use of an internal standard and a comparison of the integral areas of the analyte and standard signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are sensitive to the types of chemical bonds present and their geometric arrangement.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-N functional groups. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹, while the O-H stretching of the hydroxymethyl groups would also be found in this region, often as a broad band due to hydrogen bonding. The strong carbonyl (C=O) stretching absorption is expected around 1600-1680 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy can also be used to identify the characteristic vibrations of this compound. The symmetric C-N stretching vibration in urea is reported to be around 1010 cm⁻¹ in the solid state and shifts to lower wavenumbers in solution. azom.com This band could be used for the quantification of urea derivatives in solution. azom.commetrohm.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| O-H Stretch | 3200 - 3600 (broad) |
| C=O Stretch | 1600 - 1680 |
| C-N Stretch | ~1000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The electron ionization (EI) mass spectrum of 1,3-bis(hydroxymethyl)urea is available in the NIST WebBook. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound to be approximately 120.11 g/mol . wikipedia.org The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound may involve the loss of water (H₂O), formaldehyde (CH₂O), or the hydroxymethyl group (-CH₂OH). Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.
| m/z | Possible Fragment Ion | Neutral Loss |
| 120 | [C₃H₈N₂O₃]⁺ | Molecular Ion |
| 102 | [C₃H₆N₂O₂]⁺ | H₂O |
| 90 | [C₂H₆N₂O₂]⁺ | CH₂O |
| 89 | [C₂H₅N₂O₂]⁺ | CH₂OH |
Chromatographic Techniques for Product Separation and Identification
Chromatography is a powerful technique for separating and identifying the components of a mixture. High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of non-volatile, polar compounds like this compound.
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometric detection, the phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection provided by mass spectrometry. This combination is particularly well-suited for the detection and quantification of specific analytes like this compound within complex biological or chemical matrices.
The general workflow involves injecting a sample into an HPLC system, where it passes through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reverse-phase (RP) HPLC method can be employed for effective separation sielc.com. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.
As the separated components elute from the HPLC column, they are introduced into the ion source of the mass spectrometer. Here, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This process allows for the unambiguous identification and quantification of the target compound, even at trace levels nih.govlcms.cz. The selectivity of MS, particularly when operated in tandem MS (MS/MS) mode, minimizes interference from other matrix components, ensuring reliable results nih.gov.
A specific method for the analysis of this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol activity sielc.com. The mobile phase consists of a mixture of acetonitrile (MeCN) and water, with an acid modifier. For applications where the eluent must be compatible with mass spectrometry, volatile acids like formic acid are used in place of non-volatile acids such as phosphoric acid sielc.com.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and Water |
| Acid Modifier (MS Compatible) | Formic Acid |
| Detection | Mass Spectrometry (MS) |
High-Resolution Rotational Spectroscopy for Gas-Phase Conformer Analysis
High-resolution rotational spectroscopy is an essential technique for determining the precise three-dimensional structure of molecules in the gas phase, free from intermolecular interactions that are present in condensed phases. This method measures the quantized absorption of microwave radiation as a molecule transitions between rotational energy levels. The resulting spectrum is exquisitely sensitive to the molecule's moments of inertia, from which a detailed molecular geometry can be derived.
In a study of N,N'-bis(hydroxymethyl)urea, a laser ablation technique was combined with a supersonic expansion to generate the isolated, gas-phase molecules. The subsequent jet-cooled rotational spectrum was then analyzed. Theoretical predictions guided the assignment of the complex spectrum, which revealed the presence of four distinct conformers of this compound coexisting in the gas phase. The analysis also identified photo-fragmented species, such as hydroxymethylurea, demonstrating the utility of this "micro-laboratory" approach for studying reaction precursors.
The precise rotational constants and centrifugal distortion constants for the parent species were determined from the spectral analysis, providing a wealth of structural information.
Table 2: Spectroscopic Constants for the Parent Species of this compound
| Parameter | Value (MHz) |
|---|---|
| A | 3125.04158(43) |
| B | 1290.154481(54) |
| C | 913.197424(36) |
| DJ | 0.000020899(162) |
| DJK | 0.00009273(65) |
| DK | 0.0009456(100) |
| d1 | -0.00000794(14) |
| d2 | -0.000002356(93) |
Electrochemical Methods for Interfacial Chemistry Studies (e.g., Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization)
Electrochemical methods are vital for investigating the interfacial chemistry of molecules, particularly their interactions with conductive surfaces. Techniques like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization are used to study processes such as adsorption, film formation, and corrosion inhibition.
Recent research has demonstrated that this compound can act as an effective corrosion inhibitor for cold-rolled steel in acidic environments (1.0 M HCl) iaea.orgresearchgate.net. These studies utilize electrochemical techniques to characterize the protective mechanism.
Potentiodynamic Polarization: This technique involves scanning the potential of a metal electrode (the working electrode) and measuring the resulting current. The data is plotted as potential versus the logarithm of the current density (a Tafel plot). From these plots, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and anodic/cathodic Tafel slopes can be determined. In the presence of an inhibitor like this compound, a reduction in the corrosion current density and a shift in the corrosion potential indicate that the inhibitor is interfering with the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions, thereby protecting the metal surface researchgate.net. Studies show that this compound functions as a mixed-type inhibitor, meaning it affects both anodic and cathodic processes iaea.org.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the electrode-electrolyte interface. It works by applying a small amplitude sinusoidal AC potential signal over a wide range of frequencies and measuring the current response metrohm.com. The resulting impedance data can be modeled using equivalent electrical circuits to quantify properties like the solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl) iaea.orgmdpi.com. When this compound is added to the corrosive solution, an increase in the charge-transfer resistance is observed. This indicates that the inhibitor molecules have adsorbed onto the steel surface, forming a protective barrier that impedes the charge transfer processes associated with corrosion iaea.orgresearchgate.net. The adsorption of this compound on the steel surface was found to obey the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal iaea.orgresearchgate.net.
Table 3: Electrochemical Parameters for Steel Corrosion in 1.0 M HCl with and without this compound (BHMU)
| Condition | icorr (μA cm-2) | Rct (Ω cm2) | Inhibition Efficiency (%) |
|---|---|---|---|
| 1.0 M HCl (Blank) | 1156 | 20.8 | N/A |
| 1.0 M HCl + 20 mM BHMU | 79.7 | 468.9 | >85% |
Note: Data is illustrative based on findings from Singh et al. iaea.orgresearchgate.net.
Research Applications in Materials Science and Engineering
Polymeric Composites and Resin Systems
The reactivity of its hydroxymethyl groups allows bis(hydroxymethyl)urea to be readily incorporated into polymeric networks, making it a valuable component in the synthesis of various resin systems and composites.
This compound is a key intermediate in the production of urea-formaldehyde (UF) resins, a dominant class of aminoplastic resins used extensively as adhesives and binders, particularly in the wood products industry. The formation of these resins begins with the reaction of urea (B33335) and an excess of formaldehyde (B43269), which produces this compound. wikipedia.org This molecule can then undergo polycondensation reactions, where the hydroxymethyl groups react with amino groups of other urea or methylolurea molecules to form a durable, cross-linked thermosetting polymer network.
The resulting UF resins are valued for their high tensile strength, excellent thermal stability, and cost-effectiveness. In adhesive formulations, these properties translate to strong and reliable bonds for materials like particleboard, plywood, and medium-density fiberboard. In the realm of coatings, urea-based resins contribute to hard, scratch-resistant finishes for flooring and furniture. Furthermore, derivatives of urea have been explored in advanced applications, such as in the formulation of healable supramolecular polyurethane elastomers for use in repairable coatings. acs.org
There is a growing research interest in developing polymers that can degrade under natural environmental conditions to mitigate plastic pollution. This compound and similar di(hydroxyalkyl)ureas present a promising avenue for creating novel biodegradable polymers. nsf.gov Specifically, they can be used to synthesize poly(urea ester)s (PUEs), a class of polymers that combines the biodegradability of polyesters with the enhanced thermal properties conferred by urea linkages. nsf.gov
In a typical synthesis, a di(hydroxyalkyl)urea acts as a monomer and is reacted with a dimethyl ester through polycondensation. The incorporation of the urea group into the polyester (B1180765) backbone introduces strong hydrogen bonding between polymer chains. This intermolecular interaction significantly increases the melting temperature (T_m) of the material compared to its corresponding aliphatic polyester counterpart, without sacrificing its biodegradability. nsf.gov Research has shown that PUEs can be degraded by enzymes like lipases, which target the ester groups for hydrolysis. nsf.gov This approach allows for the creation of thermoplastics that are both biodegradable and capable of withstanding higher temperatures, expanding their potential applications. nsf.gov
Table 1: Effect of Urea Linkage on the Melting Temperature of Biodegradable Polyesters This table illustrates how the incorporation of di(hydroxyalkyl) urea (DHAU) monomers into polyester structures affects their melting temperatures (T_m), based on data from studies on poly(urea ester)s.
| Polymer Type | Monomers | Melting Temperature (T_m) |
|---|---|---|
| Poly(urea ester) | Dimethyl Succinate + DHAU-4¹ | 162 °C |
| Poly(urea ester) | Dimethyl Succinate + DHAU-5² | 148 °C |
| Poly(urea ester) | Dimethyl Succinate + DHAU-6³ | 152 °C |
| Aliphatic Polyester | Poly(butylene succinate) | 114 °C |
¹DHAU-4: Di(hydroxybutyl) urea ²DHAU-5: Di(hydroxypentyl) urea ³DHAU-6: Di(hydroxyhexyl) urea Source: Adapted from research on poly(urea ester)s. nsf.gov
Corrosion Inhibition Mechanisms in Acidic Media
This compound has been identified as an effective corrosion inhibitor for metals, particularly for steel in acidic environments. researchgate.netresearchgate.net Industrial processes such as acid pickling, cleaning, and oil well acidizing frequently expose metallic equipment to corrosive acids, necessitating the use of inhibitors to prevent damage. Organic compounds containing heteroatoms like nitrogen and oxygen, such as this compound, are particularly effective because these atoms act as centers for adsorption onto the metal surface. mdpi.com
Studies have shown that 1,3-bis(hydroxymethyl)urea (BHMU) can achieve a high inhibition efficiency, exceeding 85% at a concentration of 20.0 mM in 1.0 M HCl solution at temperatures between 20–50 °C. researchgate.netresearchgate.net The inhibitor works by adsorbing onto the steel surface, forming a protective film that isolates the metal from the corrosive medium, thereby slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion. mdpi.com
The effectiveness of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. The nature of this adsorption can be investigated using adsorption isotherms, which are models that describe the relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the surface at equilibrium.
Research on this compound has demonstrated that its adsorption on a cold-rolled steel surface in an acidic medium conforms to the Langmuir adsorption isotherm. researchgate.netresearchgate.net The Langmuir model assumes that the adsorption occurs at specific, homogeneous sites on the surface, forming a single molecular layer (monolayer). This suggests a strong, primarily chemical interaction between the inhibitor molecules and the metal surface, a process often referred to as chemisorption. researchgate.netresearchgate.net This type of adsorption typically involves charge sharing or coordinate bond formation between the inhibitor's electron-rich centers (oxygen and nitrogen atoms) and the vacant d-orbitals of the iron atoms on the steel surface.
Table 2: Adsorption Characteristics of this compound on Steel This table summarizes the findings from studies on the adsorption behavior of this compound as a corrosion inhibitor in 1.0 M HCl.
| Parameter | Finding | Implication |
|---|---|---|
| Adsorption Model | Langmuir Adsorption Isotherm | Adsorption is uniform, forming a monolayer on the metal surface. |
| Adsorption Type | Primarily Chemical Adsorption | Indicates a strong, stable bond between the inhibitor molecule and the steel surface, leading to effective protection. |
Source: Based on data from Deng et al. researchgate.netresearchgate.net
The molecular structure of an organic inhibitor plays a decisive role in its performance. When comparing 1,3-bis(hydroxymethyl)urea (BHMU) with its simpler analogue, hydroxymethyl urea (HMU), studies have consistently found that BHMU exhibits superior inhibition efficiency. researchgate.netresearchgate.net
This enhanced performance can be directly attributed to its molecular architecture. BHMU possesses two hydroxymethyl (-CH₂OH) groups and two amino (-NH) groups, compared to HMU's single hydroxymethyl group. The key factors contributing to BHMU's higher efficiency include:
Multiple Adsorption Centers: The presence of more oxygen and nitrogen atoms provides additional active sites for adsorption onto the metal surface.
Greater Surface Coverage: The larger molecular size and multiple functional groups of BHMU allow it to cover a larger area of the metal surface per molecule, creating a more effective barrier against the corrosive environment.
Enhanced Electron Donation: The two hydroxymethyl groups increase the electron density on the molecule, facilitating stronger coordinate bonding with the metal surface.
This clear structure-property relationship, where inhibition efficiency follows the order BHMU > HMU, underscores the importance of molecular design in developing effective corrosion inhibitors. researchgate.net
Table 3: Comparison of Hydroxymethyl Urea Derivatives as Corrosion Inhibitors This table highlights the structural differences and resulting performance of this compound (BHMU) and Hydroxymethyl urea (HMU) in 1.0 M HCl.
| Compound | Chemical Formula | Number of -OH Groups | Number of -NH Groups | Inhibition Efficiency Order |
|---|---|---|---|---|
| This compound (BHMU) | OC(NHCH₂OH)₂ | 2 | 2 | 1 (Higher) |
| Hydroxymethyl urea (HMU) | H₂NCONHCH₂OH | 1 | 2 | 2 (Lower) |
Source: Based on data from Deng et al. researchgate.netresearchgate.net
Polyurethane Chemistry and Foam Technology
Polyurethanes are a highly versatile class of polymers formed by the reaction of diisocyanates with polyols. acs.org The properties of the final material can be finely tuned by selecting different monomers and additives. This compound, containing two hydroxyl groups, can function as a diol (a type of polyol) and be incorporated into polyurethane formulations, typically as a chain extender or cross-linker. acs.org
When used in polyurethane synthesis, the hydroxyl groups of this compound react with the isocyanate groups (-NCO) of a diisocyanate monomer to form urethane (B1682113) linkages (-NH-COO-). The integration of the this compound unit into the polymer backbone introduces a central urea group (-NH-CO-NH-). This urea group is capable of forming strong intermolecular hydrogen bonds, which can significantly influence the properties of the resulting polyurethane.
The potential benefits of incorporating this compound into polyurethanes include:
Enhanced Mechanical Properties: The strong hydrogen bonding can increase the hardness, tensile strength, and rigidity of the material.
Improved Thermal Stability: The urea linkages can increase the thermal stability and fire resistance of the polyurethane foam or elastomer. Studies on adding urea powder to polyurethane foams have shown improvements in cohesion and flame resistance. researchgate.net
While urea derivatives are known additives in polyurethane systems, the specific use of this compound as a reactive monomer allows for its permanent chemical integration into the polymer network, offering a route to create poly(urethane-urea) copolymers with tailored characteristics for various applications, from rigid foams to durable elastomers. google.com
Integration of Urea Derivatives as Polyol Components
In the synthesis of polymeric materials such as polyurethane (PU) foams, the reaction between a polyol and an isocyanate is fundamental. researchgate.netwikipedia.org Polyols are organic compounds containing multiple hydroxyl groups, which react with the isocyanate groups to form the urethane linkages that constitute the polymer backbone. researchgate.netwikipedia.org While traditional polyols are often petrochemical-based polyester or polyether polyols, research has explored the integration of other compounds, including urea derivatives, to modify and enhance material properties. wikipedia.org
This compound, with its two hydroxyl (-OH) groups, can function as a diol, a type of polyol. This allows it to be incorporated into the polymer matrix during synthesis. google.com The inclusion of such derivatives can introduce urea and urethane groups into the polymer chain. westlake.edu.cntechscience.cn The reaction of the hydroxyl groups with isocyanates forms urethane bonds, while the inherent urea structure is integrated into the polymer backbone. Furthermore, secondary reactions during the foaming process, particularly when water is used as a blowing agent, can also generate urea linkages. wikipedia.orgtechscience.cn The water-isocyanate reaction produces an unstable carbamic acid that decomposes into carbon dioxide and an amine; this amine can then react with another isocyanate group to form a urea linkage. wikipedia.orgtechscience.cn The incorporation of these urea groups, whether from a derivative like this compound or from secondary reactions, can create distinct "hard segment" phases within the polymer structure, influencing the final properties of the foam. wikipedia.org
Impact on Thermal and Mechanical Properties of Polymeric Foams
The integration of urea derivatives like this compound into polymeric foams significantly influences their thermal and mechanical characteristics. The properties of polymeric foams are intrinsically linked to the polymer matrix and the foam's cellular morphology. nih.gov Introducing urea groups into the polyurethane structure can enhance the material's properties. For instance, the addition of urea powder to polyurethane has been shown to improve flexibility, cohesion, and resistance to flames. researchgate.net
The structure of the polyol component is a critical factor determining the final properties of the foam. techscience.cn The introduction of aromatic structures via the polyol can lead to PU foams with better mechanical and thermal properties. researchgate.net While this compound is aliphatic, the principle remains that modifying the polyol component directly impacts performance. Research on bio-based polyols has shown that factors like chain length, functionality, and polarity of the molecules used in the isocyanate prepolymer synthesis affect the mechanical and thermal properties of the resulting PU foam. techscience.cn For example, foams modified with certain bio-polyols have demonstrated comparable performance to those derived from petrochemicals. researchgate.net The addition of urea has been observed to decrease the thermal conductivity of polyurethane foam while increasing its density. researchgate.net These changes are attributed to the altered polymer matrix and cellular structure resulting from the incorporation of the urea component.
The following table summarizes the observed effects of adding urea to a polyurethane foam system, based on research findings.
| Property | Effect of Urea Addition | Source |
|---|---|---|
| Flexibility | Improved | researchgate.net |
| Cohesion | Improved | researchgate.net |
| Thermal Conductivity | Decreased | researchgate.net |
| Density | Increased | researchgate.net |
| Flame/Fire Resistance | Improved | researchgate.net |
Functional Materials for Surface Modification and Crosslinking
This compound serves as a valuable compound in the development of functional materials, particularly for surface modification and as a crosslinking agent. Crosslinking agents are crucial for curing a wide variety of materials by creating a network structure, traditionally dominated by formaldehyde-based compounds like urea-formaldehyde adducts. google.com However, due to environmental and health concerns, there is a significant drive to develop formaldehyde-free alternatives. google.com (Hydroxyalkyl)urea compounds, including this compound, are part of this new generation of crosslinkers. google.com These agents can be used in compositions with poly-functional molecules that contain carboxyl, anhydride, or amine groups to create crosslinked materials for applications such as coatings. google.com
The urea group is a unique hydrogen-bonding motif that can form robust, directional polymeric aggregates through strong, bifurcated hydrogen bonds. tue.nl This characteristic is exploited in the design of supramolecular gels and other functional materials. tue.nl Bis-urea based compounds can self-assemble into one-dimensional structures that form extensive networks, leading to the formation of gels. tue.nltue.nl This self-assembly is driven by a combination of hydrogen bonding between urea groups and other interactions, such as hydrophobic interactions. tue.nl
In the context of surface modification, urea derivatives can alter the surface characteristics of various substrates. By reacting with surfaces that possess hydroxyl groups, such as metal oxides, a chemically modified layer can be formed. nbinno.com This modification can impart properties like enhanced water repellency or improved adhesion for subsequent coatings. nbinno.com The ability of this compound to participate in these reactions, owing to its reactive hydroxymethyl groups, makes it a candidate for creating functional surfaces with tailored properties.
Environmental Chemical Pathways and Degradation Studies
Mechanisms of Chemical Decomposition under Varied Conditions
The chemical stability of bis(hydroxymethyl)urea is influenced by environmental factors such as temperature, pH, and ultraviolet (UV) radiation. The primary mechanisms of its abiotic degradation are hydrolysis and photodegradation.
Hydrolysis: In aqueous environments, this compound can undergo hydrolysis, a reaction where water molecules break down the compound. This process is significantly influenced by pH and temperature. The hydrolysis of this compound is expected to proceed via the cleavage of the C-N bonds, leading to the release of formaldehyde (B43269) and urea (B33335). The rate of hydrolysis is generally slow under neutral pH conditions but can be accelerated in the presence of acids or bases.
Thermal Decomposition: At elevated temperatures, this compound undergoes thermal decomposition. Studies on the thermal degradation of urea and related compounds suggest a complex series of reactions. nih.govkit.eduureaknowhow.comresearchgate.net The decomposition process likely begins with the loss of water and formaldehyde, followed by the breakdown of the urea backbone. At temperatures above its melting point (approximately 126 °C), significant decomposition occurs. wikipedia.orgsigmaaldrich.com Research on urea thermal decomposition indicates that it proceeds in stages, with the formation of various by-products depending on the temperature. nih.gov
Photodegradation: Exposure to sunlight can induce photodegradation of this compound, particularly in the presence of photosensitizing agents in the aquatic environment. The energy from UV radiation can lead to the formation of reactive oxygen species, such as hydroxyl radicals, which can then attack the this compound molecule. nih.gov The reaction with hydroxyl radicals is a significant pathway for the degradation of many organic compounds in the atmosphere and in sunlit surface waters. nih.govsemanticscholar.org
Identification and Characterization of Degradation Products
Under thermal stress, the decomposition of this compound is expected to yield formaldehyde, ammonia (B1221849), and carbon dioxide as primary gaseous products. Solid residues may include more complex condensation products such as biuret (B89757) and cyanuric acid, which are known thermal decomposition products of urea. nih.govkit.eduureaknowhow.comdtu.dk
The table below summarizes the potential degradation products of this compound under different decomposition pathways.
| Decomposition Pathway | Potential Degradation Products |
| Hydrolysis | Urea, Formaldehyde |
| Thermal Decomposition | Formaldehyde, Ammonia, Carbon Monoxide, Carbon Dioxide, Biuret, Cyanuric Acid |
| Photodegradation | Formaldehyde, Urea, and further oxidation products |
This table is based on the expected degradation pathways and products inferred from studies on urea and related compounds. Specific experimental data on this compound degradation products is limited.
Environmental Fate and Transport Studies in Aqueous Systems
The environmental fate of this compound in aqueous systems is largely governed by its high water solubility and its susceptibility to degradation processes. wikipedia.org
Mobility: Due to its polar nature and good solubility in water, this compound is expected to be highly mobile in aquatic environments. umweltbundesamt.deconcawe.eunih.govoregonstate.edu This mobility suggests a potential for transport from the point of release into wider aquatic systems, including surface and groundwater.
Persistence: The persistence of this compound in water is dependent on the rates of its degradation. While it is not expected to be highly persistent due to hydrolysis and potential biodegradation, the actual half-life in the environment will vary depending on local conditions such as water temperature, pH, microbial activity, and sunlight exposure. umweltbundesamt.deconcawe.eu
Biodegradation: Microbial degradation is another important pathway for the removal of this compound from the environment. Various microorganisms in soil and water can utilize urea and formaldehyde as carbon and nitrogen sources. doaj.orgoup.comucsf.edu The hydroxymethyl groups may be oxidized, and the urea backbone can be hydrolyzed by microbial urease enzymes to ammonia and carbon dioxide.
Q & A
Q. How can Bis(hydroxymethyl)urea (BHMU) be synthesized, and what experimental parameters are critical for optimizing yield?
BHMU is synthesized via hydroxymethylation of urea with formaldehyde under mildly acidic conditions (pH 4–6). Key parameters include:
- Temperature control : Reactions are typically conducted at 50–60°C to avoid side reactions (e.g., over-hydroxymethylation or polymerization).
- Formaldehyde-to-urea molar ratio : A 2:1 ratio minimizes unreacted urea while preventing excess formaldehyde residues .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress and confirm product purity .
Q. What analytical methods are most effective for characterizing BHMU’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm hydroxymethyl group substitution patterns (e.g., distinguishing 1,3- vs. 1,1-isomers) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 3300–3500 cm (N–H/O–H stretching) and 1650 cm (C=O) validate functional groups .
- X-ray crystallography : Resolves crystal structure and hydrogen-bonding networks, critical for understanding solubility and stability .
Q. How does BHMU’s solubility in polar solvents influence its applications in aqueous-phase reactions?
BHMU’s high water solubility (150 g/L at 25°C) enables its use as a crosslinker in hydrogels or biopolymer modifications. Solubility can be experimentally determined via gravimetric methods after saturation in controlled solvent systems. Ethanol solubility (~20 g/L) allows purification via recrystallization .
Advanced Research Questions
Q. What experimental designs are recommended to study BHMU’s stability under varying pH and temperature conditions?
- pH-dependent degradation : Incubate BHMU in buffered solutions (pH 2–12) at 37°C and quantify residual compound via HPLC. Acidic conditions (pH < 4) accelerate hydrolysis to urea and formaldehyde, while alkaline conditions promote oxidation .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~133°C, correlating with its melting point. Differential scanning calorimetry (DSC) identifies phase transitions under controlled heating rates .
Q. How can BHMU be integrated into polymer networks, and what metrics assess crosslinking efficiency?
BHMU serves as a nonionic crosslinker in polyvinyl alcohol (PVA) or cellulose-based materials. Key metrics include:
Q. What computational approaches are suitable for modeling BHMU’s reactivity in nucleophilic environments?
Q. How can researchers resolve contradictions in reported solubility or stability data for BHMU?
Discrepancies often arise from impurities (e.g., residual formaldehyde) or crystallization methods. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
